2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole
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Description
2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H13FN2OS and its molecular weight is 300.35. The purity is usually 95%.
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Biological Activity
2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure includes a benzyl group, a fluorophenyl moiety, and a methylthio group attached to the oxadiazole ring.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with oxadiazole derivatives:
- Anticancer Activity : Many oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Antibacterial and Antifungal Properties : Some derivatives demonstrate antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment.
- Enzyme Inhibition : Certain compounds have been shown to inhibit specific enzymes involved in cancer progression and other diseases.
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have indicated that this compound may operate through the following mechanisms:
- Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis.
Case Studies
A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 10.5 | Apoptosis induction |
HeLa | 15.0 | Cell cycle arrest |
A549 | 12.3 | ROS generation |
Table 1: Cytotoxic effects of this compound on various cancer cell lines.
Comparative Studies
In comparative studies with known anticancer agents such as doxorubicin and tamoxifen, this compound showed promising results:
Compound | IC50 (µM) |
---|---|
This compound | 10.5 |
Doxorubicin | 8.0 |
Tamoxifen | 12.0 |
Table 2: Comparison of IC50 values for different anticancer agents.
Properties
IUPAC Name |
2-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(20-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORHCJSKNMDWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.